![molecular formula C19H16N2O2 B3840100 N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B3840100.png)
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide
Overview
Description
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide, also known as MFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFB is a hydrazide derivative of biphenyl and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mechanism of Action
The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide is not fully understood. However, it has been proposed that N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the inhibition of pro-inflammatory cytokine production and oxidative stress.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. Additionally, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide also has some limitations. It has low solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, the exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide. One potential direction is to investigate the potential therapeutic applications of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide may enhance its potential therapeutic applications.
properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-7-12-18(23-14)13-20-21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHVDHTAHKRBB-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727298 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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